nNOS-IN-1 (CAS 945762-00-5), chemically defined as 3-bromo-1H-indazole-7-carbonitrile, is a halogenated, cyano-substituted indazole recognized primarily as an inhibitor of neuronal and inducible nitric oxide synthases (nNOS and iNOS) . Beyond its direct pharmacological utility, it is procured as a highly versatile bifunctional building block in medicinal chemistry. The presence of the 3-bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the 7-cyano group serves as an electron-withdrawing pharmacophore that mimics the binding interactions of traditional nitroindazoles without the associated redox liabilities [1]. This dual functionality makes it a preferred starting material for synthesizing complex 3,7-disubstituted indazole libraries targeting neurodegenerative and inflammatory pathways.
Substituting nNOS-IN-1 with baseline indazoles (such as 1H-indazole-7-carbonitrile) or traditional NOS inhibitors (like 7-nitroindazole or L-NAME) fundamentally limits both synthetic expandability and pharmacological safety [1]. Unsubstituted 1H-indazole-7-carbonitrile lacks the critical 3-bromo handle, requiring additional, often low-yielding halogenation steps before it can be used in cross-coupling workflows to generate 3,7-disubstituted derivatives. Conversely, utilizing 7-nitroindazole (7-NI) introduces an aromatic nitro group, which is notorious for undergoing enzymatic reduction by nitroreductases, leading to reactive oxygen species (ROS) generation and off-target cellular toxicity [2]. For procurement focused on either downstream library synthesis or avoiding nitro-related redox liabilities in biological assays, the specific 3-bromo and 7-cyano substitution pattern of nNOS-IN-1 is strictly required.
nNOS-IN-1 demonstrates a distinct inhibitory preference for neuronal and inducible NOS isoforms over the endothelial isoform, which is critical for maintaining cardiovascular homeostasis. In quantitative assays, nNOS-IN-1 exhibits an IC50 of 2.5 μM against nNOS and 5.7 μM against iNOS, compared to a significantly higher IC50 of 13 μM against eNOS. This provides an approximately 5.2-fold selectivity margin for nNOS over eNOS. In contrast, non-selective baseline inhibitors like L-NMMA or L-NNA often show near-equivalent or even eNOS-biased inhibition profiles, which can induce severe hypertensive effects in vivo.
| Evidence Dimension | IC50 for NOS isoforms |
| Target Compound Data | nNOS IC50 = 2.5 μM; eNOS IC50 = 13 μM |
| Comparator Or Baseline | Non-selective NOS inhibitors (e.g., L-NNA) |
| Quantified Difference | 5.2-fold selectivity for nNOS over eNOS |
| Conditions | In vitro NOS enzyme inhibition assay |
Procuring an inhibitor with a quantified nNOS/eNOS selectivity window is critical for neuropharmacological research to avoid the cardiovascular toxicity associated with eNOS blockade.
The procurement value of nNOS-IN-1 extends heavily into its role as a synthetic precursor. Compared to the parent 1H-indazole-7-carbonitrile, which requires harsh electrophilic halogenation to activate the 3-position, nNOS-IN-1 is pre-activated. The 3-bromo substituent readily undergoes palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the direct installation of aryl, heteroaryl, or amine groups at C3 while leaving the C7-nitrile intact[1]. This pre-halogenated state eliminates at least one synthetic step and avoids the regioselectivity issues and yield losses associated with late-stage indazole halogenation.
| Evidence Dimension | Synthetic route efficiency for 3-substituted indazoles |
| Target Compound Data | Direct cross-coupling ready (0 additional halogenation steps) |
| Comparator Or Baseline | 1H-indazole-7-carbonitrile (requires 1+ halogenation steps with regiochemical purification) |
| Quantified Difference | Elimination of halogenation step and associated yield loss |
| Conditions | Palladium-catalyzed cross-coupling workflows |
For medicinal chemistry procurement, purchasing the pre-halogenated 3-bromo building block directly accelerates hit-to-lead library synthesis and improves overall synthetic yields.
7-Nitroindazole (7-NI) is a historical benchmark for nNOS inhibition, but its nitro group is a known structural alert (toxicophore) that undergoes reduction in biological systems, complicating assay readouts. nNOS-IN-1 replaces this nitro group with a cyano group at the 7-position [1]. The cyano group retains the necessary electron-withdrawing properties and hydrogen-bond accepting capability required for NOS active site binding, but is metabolically stable against nitroreductases. This substitution prevents the generation of reactive nitro-radical anions, ensuring that the observed biological effects are strictly due to NOS inhibition rather than off-target redox stress.
| Evidence Dimension | Metabolic stability / Redox liability |
| Target Compound Data | 7-cyano group (Redox stable, no radical formation) |
| Comparator Or Baseline | 7-nitroindazole (7-NI) (Prone to nitroreductase-mediated radical formation) |
| Quantified Difference | Complete elimination of nitro-reduction pathways |
| Conditions | Cellular assays with reductase activity |
Replacing the nitro group with a cyano group provides a cleaner pharmacological profile, making nNOS-IN-1 a superior choice for complex cell-based or in vivo assays where redox interference must be avoided.
As a bifunctional starting material for synthesizing 3,7-disubstituted indazole libraries targeting neurodegenerative diseases. Procurement of this specific compound leverages the 3-bromo group for rapid, late-stage diversification via palladium-catalyzed cross-coupling, eliminating upstream halogenation steps [1].
As a selective nNOS/iNOS inhibitor in cell models of neuroinflammation or excitotoxicity. nNOS-IN-1 is the correct choice when researchers must avoid both the cardiovascular confounding effects of eNOS inhibition and the redox-mediated cellular toxicity associated with traditional nitroindazoles [1].
As a stable, non-reactive ligand for co-crystallization studies with NOS isoforms to map the enzyme's active site. The presence of the heavy bromine atom can additionally be utilized for anomalous dispersion phasing in X-ray crystallography, making it superior to unsubstituted carbonitriles[2].